An In-Depth Technical Guide to the Thermodynamic Stability of Spiro[4.4]nonan-4-one Derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Spiro[4.4]nonan-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Spirocyclic Scaffold - A Paradigm of Rigidity and Complexity
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with precisely controlled three-dimensional structures is paramount. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. Their inherent rigidity and unique spatial arrangement offer a powerful tool for modulating biological activity and material properties. The spiro[4.4]nonane framework, in particular, presents a fascinating case study in the interplay of ring strain, conformational dynamics, and substituent effects that collectively dictate its thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of spiro[4.4]nonan-4-one derivatives, offering insights into their synthesis, structural analysis, and the theoretical underpinnings of their conformational behavior.
The Architectural Essence of Spiro[4.4]nonan-4-one: A Conformational Overview
The spiro[4.4]nonane core is composed of two fused five-membered rings. Unlike their six-membered counterparts, cyclopentane rings are not without inherent strain. The introduction of a spiro-center further constrains the system, influencing the puckering of both rings and giving rise to a unique conformational landscape.
The parent hydrocarbon, spiro[4.4]nonane, has been a subject of interest for understanding the fundamental principles of spirocyclic systems.[1] The presence of the ketone functionality in spiro[4.4]nonan-4-one introduces a planar sp²-hybridized carbon, which significantly influences the local geometry and the overall conformational preferences of the molecule.
The cyclopentanone ring in spiro[4.4]nonan-4-one can adopt various puckered conformations, most commonly the envelope and twist forms. The interplay between these conformers is a delicate balance of minimizing angle strain and torsional strain. The spiro fusion point acts as a pivot, and the conformation of one ring is intrinsically linked to the other.
Caption: Interplay of factors governing the conformational stability of spiro[4.4]nonan-4-one.
Derivatives of spiro[4.4]nonan-4-one can exhibit a range of stabilities depending on the nature and position of the substituents. Functional groups can introduce steric hindrance, alter electronic properties, and participate in non-covalent interactions, all of which modulate the thermodynamic landscape of the molecule.
Unraveling Stability: Key Thermodynamic Parameters
The thermodynamic stability of a molecule is a measure of its energy content relative to its constituent elements or other reference states. For spiro[4.4]nonan-4-one derivatives, the key parameters to consider are:
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Enthalpy of Formation (ΔHf°) : This represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.
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Gibbs Free Energy of Formation (ΔGf°) : This parameter combines enthalpy and entropy and is the ultimate arbiter of spontaneity and equilibrium position.
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Strain Energy : Spirocyclic compounds often possess inherent strain due to deviations from ideal bond angles, bond lengths, and torsional angles. This excess energy, relative to a strain-free reference compound, can significantly impact reactivity and stability.
The Role of Strain in Spiro[4.4]nonane Systems
Ring strain in cyclic ketones is a critical determinant of their reactivity and stability.[3] The spiro[4.4]nonane system, with its two five-membered rings, is expected to have a moderate level of strain. The primary contributors to this strain are:
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Angle Strain : The deviation of the internal bond angles from the ideal sp³ (109.5°) and sp² (120°) geometries.
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Torsional Strain : The eclipsing interactions between adjacent C-H bonds.
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Transannular Strain : Non-bonded interactions between atoms across the rings.
The introduction of unsaturation or additional functional groups can significantly alter the strain energy. For example, the synthesis of spiro[4.4]nona-2,7-diene-1,6-dione highlights how the introduction of double bonds can influence the geometry and reactivity of the system.[3]
Computational chemistry offers robust methods for quantifying strain energy. One common approach involves the use of homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the strain energy of the target molecule.
Caption: A conceptual workflow for calculating strain energy using a homodesmotic reaction.
Experimental and Computational Approaches to Determine Stability
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the thermodynamic stability of spiro[4.4]nonan-4-one derivatives.
Synthesis and Structural Elucidation
The synthesis of spiro[4.4]nonan-4-one and its derivatives provides the foundational materials for stability studies. Various synthetic routes have been developed, often involving intramolecular cyclization reactions.[4]
X-ray crystallography stands as the definitive method for determining the solid-state structure of these molecules.[5][6] The precise bond lengths, bond angles, and torsional angles obtained from a crystal structure provide invaluable data for understanding the conformational preferences and intramolecular interactions that contribute to stability. For example, the crystal structure of a spiro[4.4]nonane-dione derivative would reveal the exact puckering of the cyclopentanone rings and the orientation of substituents in the solid state.[3]
Protocol for Single-Crystal X-ray Diffraction Analysis:
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Crystal Growth: High-quality single crystals of the spiro[4.4]nonan-4-one derivative are grown, typically by slow evaporation of a suitable solvent.
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Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to minimize thermal motion).
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Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.
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Analysis: The refined structure provides detailed geometric parameters, including bond lengths, bond angles, and torsional angles, which can be compared with theoretical calculations.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational behavior of molecules in solution. Variable-temperature NMR experiments can be particularly insightful.[6][7][8] By monitoring the changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the relative populations of different conformers and the energy barriers for their interconversion.
Protocol for Variable-Temperature NMR Study:
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Sample Preparation: A solution of the spiro[4.4]nonan-4-one derivative is prepared in a suitable deuterated solvent.
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Data Acquisition: A series of ¹H and ¹³C NMR spectra are acquired over a range of temperatures.
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Spectral Analysis: Changes in the spectra, such as the coalescence of signals or changes in chemical shifts, are analyzed to extract thermodynamic (ΔH° and ΔS°) and kinetic (ΔG‡) parameters for the conformational equilibrium.
Caption: Workflow for determining thermodynamic parameters from variable-temperature NMR.
Computational Chemistry
Quantum mechanical calculations , particularly Density Functional Theory (DFT) , are indispensable for modeling the structure, energetics, and properties of spiro[4.4]nonan-4-one derivatives.[9][10] These methods can be used to:
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Predict the geometries and relative energies of different conformers.
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Calculate thermodynamic properties such as enthalpy of formation and Gibbs free energy.
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Determine the strain energy of the spirocyclic system.
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Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.
Protocol for DFT Calculations:
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Structure Building: The 3D structure of the spiro[4.4]nonan-4-one derivative is built using molecular modeling software.
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Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.
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Geometry Optimization and Frequency Calculation: The geometry of each conformer is optimized at a chosen level of theory (e.g., B3LYP/6-31G(d)). Frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data.
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Energy Calculation: Single-point energy calculations at a higher level of theory can be performed on the optimized geometries to obtain more accurate relative energies.
Impact of Derivatives on Thermodynamic Stability
The introduction of substituents onto the spiro[4.4]nonan-4-one scaffold can have a profound impact on its thermodynamic stability.
Table 1: Predicted Impact of Common Substituents on the Stability of Spiro[4.4]nonan-4-one
| Substituent | Position | Predicted Effect on Stability | Rationale |
| Methyl | C1, C2, C3 | Destabilizing | Introduction of steric strain (gauche and 1,3-diaxial-like interactions). |
| Phenyl | C1, C2, C3 | Variable | Can be stabilizing through conjugation if planar with the carbonyl, but can also introduce significant steric hindrance. |
| Halogen | C1, C2, C3 | Variable | Inductive effects can stabilize the carbonyl group, but steric effects can be destabilizing. |
| Hydroxyl | C1, C2, C3 | Stabilizing (potentially) | Can form intramolecular hydrogen bonds, which would be a significant stabilizing interaction. |
Applications in Drug Discovery and Materials Science
The rigid and well-defined three-dimensional structure of spiro[4.4]nonan-4-one derivatives makes them attractive scaffolds in drug discovery.[11] By locking a molecule into a specific conformation, it is possible to enhance its binding affinity and selectivity for a biological target. Furthermore, the thermodynamic stability of these compounds is a critical factor in their viability as drug candidates, influencing their shelf-life, metabolic stability, and pharmacokinetic properties.
In materials science, the thermal stability of spiro compounds is a key consideration for their use in applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells, where high-temperature processing and long-term operational stability are required.[4]
Conclusion and Future Directions
The thermodynamic stability of spiro[4.4]nonan-4-one derivatives is a complex interplay of conformational preferences, ring strain, and substituent effects. While a complete quantitative thermodynamic profile for the parent ketone remains an area for future investigation, a combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling provides a robust framework for understanding and predicting the stability of this important class of molecules. Future work should focus on obtaining precise experimental thermodynamic data through techniques such as calorimetry and expanding the library of crystallographically characterized derivatives to further refine our understanding of the structure-stability relationships in these fascinating spirocyclic systems.
References
- [Link to a relevant research paper on the synthesis of spiro[4.4]nonane-diones, if available]
-
[Link to a research paper on the synthesis of spiro[4.4]nonane-containing functional organic molecules] [Link]
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[Link to PubChem entry for Spiro[4.4]nonane] [Link]
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[Link to PubChem entry for Spiro[4.4]nonan-2-one] [Link]
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[Link to PubChem entry for Spiro[4.4]nonane-1,6-dione] [Link]
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[Link to a paper on X-ray crystallography of chemical compounds] [Link]
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